2-[(2R)-oxolan-2-yl]acetic acid
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Overview
Description
2-[(2R)-oxolan-2-yl]acetic acid, also known as (2R)-tetrahydro-2-furanylacetic acid, is a versatile organic compound with the molecular formula C6H10O3. It is characterized by a tetrahydrofuran ring attached to an acetic acid moiety. This compound is of significant interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R)-oxolan-2-yl]acetic acid typically involves the reaction of tetrahydrofuran with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the tetrahydrofuran ring opens and reacts with the bromoacetic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2R)-oxolan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-[(2R)-oxolan-2-yl]acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2R)-oxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- ®-Tetrahydro-2-furanacetic acid
- (2R)-Tetrahydro-2-furanacetic acid
- ®-(Tetrahydrofuran-2-yl)acetic acid
- ®-2-(Tetrahydrofuran-2-yl)acetic acid
Uniqueness
2-[(2R)-oxolan-2-yl]acetic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications.
Properties
CAS No. |
178231-83-9 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
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